Ortho-Substitution Dictates a Unique Physicochemical Profile
The ortho-trifluoromethoxy substitution on 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) yields a distinct electronic and steric environment compared to its para-substituted isomer, 1-(4-Trifluoromethoxyphenyl)piperazine (CAS 187669-62-1). This difference is foundational for SAR.
| Evidence Dimension | Positional isomerism (Ortho vs. Para substitution) |
|---|---|
| Target Compound Data | ortho-OCF₃ substitution; CAS 186386-95-8 |
| Comparator Or Baseline | para-OCF₃ substitution; CAS 187669-62-1 |
| Quantified Difference | Not directly quantified, but constitutes a distinct chemical entity with unique electronic distribution and steric hindrance, a fundamental tenet of medicinal chemistry SAR. |
| Conditions | Structural analysis and chemical principles. |
Why This Matters
Procuring the ortho-substituted compound is essential for maintaining SAR integrity in lead optimization, as even a positional isomer can abolish or radically alter target binding.
